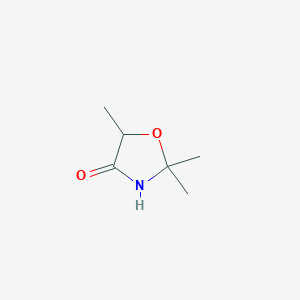

2,2,5-Trimethyl-1,3-oxazolidin-4-one

Description

2,2,5-Trimethyl-1,3-oxazolidin-4-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its structure features three methyl substituents at positions 2, 2, and 5, which influence its steric and electronic properties. Oxazolidinones are widely studied for their applications in asymmetric synthesis, medicinal chemistry, and as chiral auxiliaries due to their rigid bicyclic framework and stereochemical control .

Properties

CAS No. |

78523-80-5 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2,2,5-trimethyl-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C6H11NO2/c1-4-5(8)7-6(2,3)9-4/h4H,1-3H3,(H,7,8) |

InChI Key |

KTJRPRZOBUEZNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyl-1,3-oxazolidin-4-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . The reaction conditions often include the use of a catalytic amount of nitromethane, which absorbs microwaves and generates hot spots, facilitating the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethyl-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert it into different oxazolidine derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazolidinones and oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,5-Trimethyl-1,3-oxazolidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oxazolidinones vs. Thiazolidinones

Thiazolidin-4-one derivatives (e.g., 3-(1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-ones) share a similar heterocyclic core but replace the oxygen atom in the oxazolidinone ring with sulfur. This substitution alters electronic density and hydrogen-bonding capacity, leading to distinct biological activities. For example, thiazolidinones exhibit notable antimicrobial and anticancer activities, as demonstrated in recent studies . In contrast, oxazolidinones like 2,2,5-trimethyl-1,3-oxazolidin-4-one are more frequently utilized in synthetic chemistry for stereoselective reactions, owing to their ability to stabilize transition states .

| Feature | This compound | Thiazolidin-4-one Derivatives |

|---|---|---|

| Heteroatoms | O, N | S, N |

| Key Applications | Chiral auxiliaries, synthesis | Antimicrobial/anticancer agents |

| Biological Activity | Limited data | High (e.g., IC₅₀ < 10 µM) |

Docking Efficiency Comparison

In docking studies targeting UBE2C (a ubiquitin-conjugating enzyme), this compound exhibited a binding score of -5.68623 kcal/mol, lower than pyrimidinol derivatives such as 2-amino-6-(fluoromethyl)-4-pyrimidinol (-5.95582 kcal/mol) and 6-(fluoromethyl)-2-methyl-4-pyrimidinol (-5.94646 kcal/mol) .

| Compound | Docking Score (kcal/mol) |

|---|---|

| 2-Amino-6-(fluoromethyl)-4-pyrimidinol | -5.95582 |

| 6-(Fluoromethyl)-2-methyl-4-pyrimidinol | -5.94646 |

| This compound | -5.68623 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.